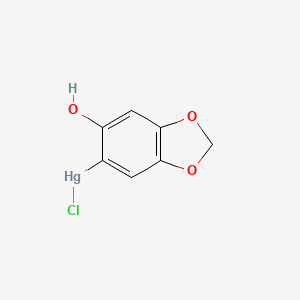
Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)- is a chemical compound that features a mercury atom bonded to a chloro group and a 6-hydroxy-1,3-benzodioxol-5-yl moiety.
Preparation Methods
The synthesis of Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)- typically involves the reaction of 6-hydroxy-1,3-benzodioxole with a mercury(II) chloride reagent under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained .
Chemical Reactions Analysis
Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chloro group can be substituted with other functional groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, affecting their function and activity. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)- can be compared with other mercury-containing compounds such as:
Mercury(II) chloride: A simple mercury compound with different reactivity and applications.
Mercury(II) acetate: Another mercury compound used in organic synthesis.
Mercury(II) nitrate: Known for its use in analytical chemistry. The uniqueness of Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)- lies in its specific structure and the presence of the 6-hydroxy-1,3-benzodioxol-5-yl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
61080-20-4 |
|---|---|
Molecular Formula |
C7H5ClHgO3 |
Molecular Weight |
373.16 g/mol |
IUPAC Name |
chloro-(6-hydroxy-1,3-benzodioxol-5-yl)mercury |
InChI |
InChI=1S/C7H5O3.ClH.Hg/c8-5-1-2-6-7(3-5)10-4-9-6;;/h2-3,8H,4H2;1H;/q;;+1/p-1 |
InChI Key |
BSDNXLAEDIWENC-UHFFFAOYSA-M |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)O)[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















